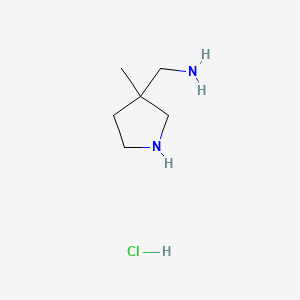

(3-Methylpyrrolidin-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(3-methylpyrrolidin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQWHAZEJHQKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1630907-02-6 | |

| Record name | 3-Pyrrolidinemethanamine, 3-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00693512 | |

| Record name | 1-(3-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-93-0 | |

| Record name | 3-Pyrrolidinemethanamine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylpyrrolidin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic data for (3-Methylpyrrolidin-3-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Methylpyrrolidin-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of a Versatile Building Block

(3-Methylpyrrolidin-3-yl)methanamine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with a primary amine and a quaternary stereocenter, offers a unique three-dimensional architecture for designing novel therapeutic agents. Pyrrolidine-containing molecules are key components in a wide array of pharmaceuticals, from antiviral agents to central nervous system drugs.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various stages of the drug development pipeline.

Unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like (3-Methylpyrrolidin-3-yl)methanamine hydrochloride, a comprehensive spectroscopic analysis is not merely a quality control step but a fundamental requirement to ensure identity, purity, and stereochemical integrity. This guide provides a senior application scientist's perspective on the multi-faceted approach required to fully characterize this compound, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will not only present the expected data but also delve into the causality behind the selection of specific experimental parameters and protocols, providing a framework for robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus. For (3-Methylpyrrolidin-3-yl)methanamine hydrochloride, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unequivocal signal assignment.

Expertise in Action: The Critical Choice of Solvent

The choice of NMR solvent is the first and most critical decision. While deuterated chloroform (CDCl₃) is common, it is often unsuitable for amine hydrochloride salts due to poor solubility. Deuterated water (D₂O) would readily dissolve the sample, but at the cost of losing crucial information: the acidic N-H protons of the primary and tertiary ammonium ions would rapidly exchange with the deuterium in the solvent, rendering them invisible in the ¹H NMR spectrum.[3]

Therefore, the solvent of choice is deuterated dimethyl sulfoxide (DMSO-d₆) . Its high polarity effectively dissolves the hydrochloride salt, and its aprotic nature slows the exchange rate of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[4] This choice is a self-validating step; observing the N-H protons confirms both their presence and the suitability of the chosen solvent system.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The protonation of both nitrogen atoms by HCl will cause a significant downfield shift for adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 9.5 | Broad singlet | 3H | -NH₃⁺ | The three protons of the primary ammonium group are expected to be significantly deshielded and will likely appear as a very broad signal due to quadrupolar broadening and exchange. |

| ~ 3.0 - 3.5 | Multiplet | 4H | CH₂ -N-CH₂ (ring) | Protons on the pyrrolidine ring adjacent to the protonated tertiary nitrogen are shifted downfield. They will likely appear as complex multiplets due to coupling with each other. |

| ~ 2.9 - 3.1 | Singlet | 2H | -C-CH₂ -NH₃⁺ | The methylene protons adjacent to the primary ammonium group are deshielded. They are expected to be a singlet as there are no adjacent protons to couple with. |

| ~ 1.8 - 2.2 | Multiplet | 2H | -C-CH₂ -CH₂- (ring) | The methylene protons on the C4 position of the pyrrolidine ring. |

| ~ 1.2 - 1.4 | Singlet | 3H | -C-CH₃ | The methyl group protons are attached to a quaternary carbon and will therefore appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the carbon skeleton. Due to the lack of symmetry, all six carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in six distinct signals.[5]

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 55 - 60 | CH₂ | C2 & C5 (Pyrrolidine ring) |

| ~ 45 - 50 | CH₂ | -C H₂-NH₃⁺ |

| ~ 40 - 45 | Quaternary | C 3 (Pyrrolidine ring) |

| ~ 35 - 40 | CH₂ | C4 (Pyrrolidine ring) |

| ~ 20 - 25 | CH₃ | -C H₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY spectrum to establish ¹H-¹H coupling correlations (e.g., between the pyrrolidine ring protons).

-

Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

-

Acquire an HMBC spectrum to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning the quaternary carbon.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. For a pre-charged, polar molecule like an amine hydrochloride, electrospray ionization (ESI) is the technique of choice.[6] It is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula. The free base, (3-Methylpyrrolidin-3-yl)methanamine (C₆H₁₄N₂), has a monoisotopic mass of 114.1157 Da.[7] In positive-ion ESI-MS, the molecule will be detected as the protonated species, [M+H]⁺.

| Ion Species | Predicted m/z (monoisotopic) |

| [M+H]⁺ | 115.1230 |

| [M+Na]⁺ | 137.1049 |

Data predicted by computational tools.[7]

Tandem MS (MS/MS): Probing the Fragmentation Pathway

By selecting the [M+H]⁺ parent ion (m/z 115.12) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This fragmentation pattern serves as a structural fingerprint. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[8]

Predicted Fragmentation:

-

α-cleavage at the aminomethyl group: Loss of the CH₂NH₂ radical from the protonated ring nitrogen could lead to a fragment.

-

Ring-opening pathways: Cleavage of the pyrrolidine ring can lead to a cascade of smaller fragments.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Infusion: Directly infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to observe the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Perform a product ion scan on the [M+H]⁺ precursor ion at m/z 115.12. Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Visualization: Predicted ESI-MS/MS Fragmentation

Caption: Predicted major fragmentation pathways in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For (3-Methylpyrrolidin-3-yl)methanamine hydrochloride, the IR spectrum will be dominated by absorptions from the N-H and C-H bonds.

Expertise in Action: Sample Preparation and Key Features

As a solid powder, the compound is best analyzed using Attenuated Total Reflectance (ATR) or by preparing a potassium bromide (KBr) pellet.[9][10] ATR is often preferred for its simplicity and speed, requiring no sample destruction.

The most characteristic feature will be a very broad and strong absorption band in the 2500-3200 cm⁻¹ region. This is indicative of the N-H stretching vibrations of the primary (-NH₃⁺) and tertiary (>NH⁺-) ammonium hydrochloride groups. This broadness is a result of extensive hydrogen bonding in the solid state.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2500 (very broad) | N-H stretch | R-NH₃⁺ and R₂-NH⁺- (Ammonium salt) |

| 2980 - 2850 | C-H stretch | Aliphatic CH₃ and CH₂ groups |

| ~ 1600 - 1500 | N-H bend | Primary amine salt (asymmetric and symmetric) |

| ~ 1470 - 1430 | C-H bend | CH₂ and CH₃ scissoring/bending |

| ~ 1100 - 1000 | C-N stretch | Aliphatic amine |

Experimental Protocol: FTIR-ATR Data Acquisition

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid (3-Methylpyrrolidin-3-yl)methanamine hydrochloride powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Integrated Analysis: A Triad of Confirmation

While each spectroscopic technique provides valuable data, their true power lies in their combined interpretation. The structural hypothesis is only confirmed when all data points converge.

Sources

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. technologynetworks.com [technologynetworks.com]

- 7. PubChemLite - (3-methylpyrrolidin-3-yl)methanamine dihydrochloride (C6H14N2) [pubchemlite.lcsb.uni.lu]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

Technical Analysis Guide: Mass Spectrometry of (3-Methylpyrrolidin-3-yl)methanamine HCl

Topic: Mass Spectrometry of (3-Methylpyrrolidin-3-yl)methanamine HCl Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists

Executive Summary

(3-Methylpyrrolidin-3-yl)methanamine HCl (CAS: 1158756-66-9) is a high-value, spiro-like diamine building block used in fragment-based drug discovery to introduce quaternary carbon centers and solubility-enhancing amine motifs. Its analysis presents two distinct challenges: retention of a small, highly polar dication and structural elucidation of a low-molecular-weight (LMW) species where fragmentation can be promiscuous.

This guide provides a validated analytical framework, shifting from traditional C18 methodologies to HILIC-ESI-MS/MS, and details the mechanistic fragmentation pathways required for structural confirmation.

Part 1: Molecular Identity & Physicochemical Context[1]

Before initiating analysis, the ionization behavior must be predicted based on the intrinsic properties of the free base versus the salt form.

Physicochemical Properties

| Property | Value | Analytical Implication |

| Formula (Free Base) | C₆H₁₄N₂ | Nitrogen Rule applies: Even nominal mass. |

| MW (Free Base) | 114.19 g/mol | Low mass region; requires careful solvent background subtraction. |

| Monoisotopic Mass | 114.1157 Da | Target for High-Res MS (HRMS). |

| [M+H]⁺ | 115.1230 m/z | Primary precursor ion in ESI(+). |

| Salt Form | HCl (Hydrochloride) | Cl⁻ ions can cause suppression or form [M+Cl]⁻ adducts in negative mode. |

| Basicity | Diamine (Secondary & Primary) | Doubly charged species [M+2H]²⁺ (m/z ~58) may appear at low pH. |

The "Salt" Factor in MS

While the compound is supplied as an HCl salt, mass spectrometry detects the ionized free base.

-

Protocol: Do not inject high concentrations of the raw salt directly if using low-flow ESI, as Cl⁻ can cause arc discharge or signal suppression.

-

Mitigation: Dilute samples in 50:50 Acetonitrile:Water with 0.1% Formic Acid to displace the chloride counter-ion and promote the formate salt, which is volatile.

Part 2: Chromatographic Strategy (The "Trustworthiness" Pillar)

Critical Insight: Standard Reversed-Phase (C18) chromatography is unsuitable for this analyte. Due to the high polarity of the diamine and the small hydrophobic surface area, (3-Methylpyrrolidin-3-yl)methanamine will elute in the void volume (dead time), leading to ion suppression from salts and unretained matrix components.

Recommended Protocol: HILIC-ESI-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for retaining this polar small molecule.

System Suitability Parameters

-

Column: Amide-functionalized silica (e.g., BEH Amide or TSKgel Amide-80).

-

Why: The amide phase interacts with the protonated amines via hydrogen bonding, providing superior peak shape compared to bare silica.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Why: Low pH ensures full protonation of both amines; ammonium formate buffers the ionization.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

Start: 90% B (High organic loads sample onto column).

-

End: 50% B over 5 minutes.

-

Note: Unlike C18, HILIC elutes with decreasing organic content.

-

Workflow Visualization

Figure 1: Analytical workflow ensuring retention of polar diamines and removal of chloride interference.

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation of (3-Methylpyrrolidin-3-yl)methanamine requires applying the principles of

The Precursor: m/z 115.12

In ESI positive mode, the protonation likely occurs on the more accessible primary amine (the methanamine tail) or the ring nitrogen. The charge is mobile, allowing for multiple fragmentation pathways.

Primary Fragmentation Pathways

-

Loss of Ammonia (

m = -17 Da) -

-Cleavage of the Side Chain (

-

Ring Opening / Ethylene Loss (

m = -28 Da)

Fragmentation Pathway Diagram

Figure 2: Predicted MS/MS fragmentation tree for (3-Methylpyrrolidin-3-yl)methanamine.

Part 4: Impurity Profiling & Quality Control

When analyzing this compound as a raw material, specific synthetic impurities are common.

| Impurity Type | Likely Structure | Mass Shift | Detection Strategy |

| Dimerization | Amine coupling during synthesis | [2M+H]⁺ ~229 m/z | Check for m/z 229. If present, use lower cone voltage to distinguish from source-induced dimers. |

| Des-methyl | (Pyrrolidin-3-yl)methanamine | [M-14+H]⁺ 101 m/z | Look for 101 m/z. Indicates incomplete methylation or wrong starting material. |

| Over-alkylation | N-methylated side products | [M+14+H]⁺ 129 m/z | Common if reductive amination was used in synthesis. |

Part 5: References & Authoritative Grounding

-

Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

-

Context: Validates the requirement for HILIC over C18 for small polar amines.

-

-

Davidson, J. T., et al. (2020).[4] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones... International Journal of Mass Spectrometry.[4] Link

-

Context: Provides mechanistic grounding for pyrrolidine ring fragmentation and neutral losses in ESI-MS/MS.

-

-

Waters Corporation. (2014). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Link

-

Context: Establishes the protocol for Amide columns in metabolomics and small molecule analysis.

-

-

PubChem. (2025).[5] Compound Summary: (3-Methylpyrrolidin-3-yl)methanamine. Link

-

Context: Verification of physicochemical properties and exact mass data.[6]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. poseidon-scientific.com [poseidon-scientific.com]

- 3. agilent.com [agilent.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | National Institute of Justice [nij.ojp.gov]

The Pyrrolidine Advantage: Advanced Strategies in Scaffold Design and Stereoselective Synthesis

Executive Summary & Strategic Rationale

The pyrrolidine ring is not merely a structural linker; it is a privileged scaffold in modern drug discovery. Characterized by a saturated five-membered nitrogen heterocycle, pyrrolidines offer a unique balance of conformational restriction and physicochemical solubility that planar aromatic systems cannot match.

From a strategic perspective, the shift toward higher fraction of sp3-hybridized carbons (

Key Pharmacological Drivers

-

Conformational Locking: Pyrrolidines reduce the entropic penalty of binding by pre-organizing substituents (e.g., the proline mimicry in ACE inhibitors like Captopril or DPP-4 inhibitors like Saxagliptin).

-

Metabolic Stability: Unlike their four-membered (azetidine) or three-membered (aziridine) counterparts, pyrrolidines possess optimal ring strain—reactive enough for functionalization but stable against non-specific hydrolysis.

Synthetic Methodologies: The [3+2] Cycloaddition Standard

While reductive amination and nucleophilic substitution are common, they often fail to generate high degrees of molecular complexity in a single step. The industry standard for generating highly substituted, stereochemically dense pyrrolidines is the 1,3-Dipolar Cycloaddition of Azomethine Ylides .

Mechanistic Causality

The reaction involves the interaction of a dipole (azomethine ylide) with a dipolarophile (alkene/alkyne). The causality of stereoselectivity here is dictated by the Endo/Exo transition state energy difference .

-

The Dipole: Generated in situ from imino esters (derived from amino acids and aldehydes).

-

The Catalyst: Chiral Lewis Acids (Ag(I) or Cu(I)) coordinate with the dipole, raising the HOMO energy and facilitating orbital overlap with the dipolarophile.

-

The Outcome: Up to four contiguous stereocenters created in a single operation.

Visualization: The [3+2] Reaction Pathway

The following diagram illustrates the catalytic cycle and the critical transition state selection.

Figure 1: Catalytic cycle for the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

Detailed Experimental Protocol: Ag(I)-Catalyzed Asymmetric Synthesis

This protocol describes the synthesis of a 2,3,4,5-tetrasubstituted pyrrolidine. This system is self-validating: the formation of the precipitate in step 2 confirms complexation, and the diastereomeric ratio (dr) is verifiable via crude NMR.

Materials

-

Substrate: Glycine methyl ester hydrochloride (1.0 equiv), Benzaldehyde (1.0 equiv).

-

Dipolarophile: N-Phenylmaleimide (1.1 equiv).

-

Catalyst System: AgOAc (3 mol%), Chiral Phosphoramidite Ligand (3.3 mol%).

-

Base: Triethylamine (TEA) (1.2 equiv).

-

Solvent: DCM (Anhydrous).

Step-by-Step Methodology

-

Imine Formation (Pre-Validation):

-

Dissolve glycine methyl ester HCl and benzaldehyde in DCM. Add TEA dropwise.

-

Stir for 4 hours at RT. Wash with water, dry over MgSO4, and concentrate.

-

Checkpoint: Verify imine formation via 1H NMR (Look for singlet ~8.3 ppm).

-

-

Catalyst Complexation:

-

In a flame-dried flask under Argon, add AgOAc and the Chiral Ligand to anhydrous DCM.

-

Stir for 30 minutes.

-

Observation: The solution should turn slightly cloudy or change color, indicating the formation of the active chiral Lewis Acid complex.

-

-

Cycloaddition (The Critical Step):

-

Add the Imine (from Step 1) to the catalyst mixture. Cool to -20°C to enhance enantioselectivity.

-

Add TEA (1.1 equiv) to generate the ylide in situ.

-

Add N-Phenylmaleimide (dipolarophile) slowly.

-

Stir at -20°C for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the mixture through a pad of Celite (removes Ag salts).

-

Concentrate the filtrate.

-

Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

-

Data Interpretation & Validation Standards

| Parameter | Acceptable Range | Validation Method |

| Yield | > 85% | Gravimetric analysis after chromatography. |

| Endo:Exo Ratio | > 20:1 | 1H NMR (Integration of benzylic protons). |

| Enantiomeric Excess (ee) | > 95% | Chiral HPLC (e.g., Chiralpak AD-H column). |

Modern Frontiers: Photoredox C-H Functionalization

While cycloaddition builds the ring, modern drug discovery often requires functionalizing existing pyrrolidine scaffolds (e.g., Proline derivatives). Photoredox catalysis allows for the direct

Mechanism: This relies on the oxidation of the pyrrolidine nitrogen to a radical cation, followed by deprotonation to an

Figure 2: Simplified workflow for Photoredox

References

-

The "Privileged Scaffold" Concept in Drug Discovery

- Source: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.

- Context: Defines why pyrrolidines are statistically overrepresented in active pharmaceutical ingredients.

-

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

- Source: Stanley, L. M., & Sibi, M. P. "Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions." Chemical Reviews.

- Context: The authoritative review on the mechanism and scope of the [3+2] cycloaddition protocol described in Section 3.

-

Photoredox Activ

- Source: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.

- Context: Foundational text for the photoredox mechanism described in Section 4.

-

Recent FDA Approvals: Velp

- Source: Mogali, A., et al. "Velpatasvir: A Novel HCV NS5A Inhibitor." Journal of Medicinal Chemistry.

- Context: Illustrates a real-world application of a complex bis-pyrrolidine scaffold in antiviral therapy.

Methodological & Application

The Versatile Building Block: (3-Methylpyrrolidin-3-yl)methanamine Hydrochloride in Modern Synthesis

Introduction: Unlocking New Chemical Space with a Unique Scaffold

In the landscape of contemporary drug discovery and synthetic chemistry, the strategic selection of building blocks is paramount to accessing novel chemical space and developing next-generation therapeutics. (3-Methylpyrrolidin-3-yl)methanamine hydrochloride has emerged as a particularly valuable scaffold due to its unique structural features: a chiral quaternary center, a primary amine for versatile derivatization, and a pyrrolidine ring, a privileged motif in medicinal chemistry. The pyrrolidine ring is a common feature in numerous FDA-approved drugs, highlighting its importance in molecular design.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block, with a focus on its utility in the preparation of biologically active molecules, particularly kinase inhibitors.

The hydrochloride salt form of (3-Methylpyrrolidin-3-yl)methanamine enhances its stability and solubility in various solvents, making it a convenient starting material for a wide range of chemical transformations. This guide will detail a robust synthetic protocol for its preparation and showcase its application in the synthesis of a key intermediate for potent kinase inhibitors, thereby providing a comprehensive resource for its effective utilization in research and development.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H15ClN2 | PubChem |

| Molecular Weight | 150.65 g/mol | PubChem |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in water, methanol, and DMSO | Inferred from structure |

| Storage | Store in a cool, dry place away from moisture | Standard practice for amine hydrochlorides |

Safety Precautions: As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (3-Methylpyrrolidin-3-yl)methanamine hydrochloride. Work should be conducted in a well-ventilated fume hood.

Synthetic Protocol: A Reliable Pathway to (3-Methylpyrrolidin-3-yl)methanamine Hydrochloride

The synthesis of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride is most efficiently achieved through a two-step process starting from a readily available precursor, tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. This process involves the reduction of the nitrile to a primary amine, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.

Workflow for the Synthesis of (3-Methylpyrrolidin-3-yl)methanamine Hydrochloride

Caption: Synthetic route from the nitrile precursor to the final hydrochloride salt.

Step 1: Synthesis of tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

This initial step focuses on the catalytic hydrogenation of the nitrile group to the corresponding primary amine. Raney® Nickel is a highly effective catalyst for this transformation due to its high surface area and adsorbed hydrogen.[2]

Protocol:

-

Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water, ~0.5 g) with anhydrous ethanol (3 x 20 mL) to remove water. Caution: Raney® Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.[3]

-

Reaction Setup: To a solution of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (5.0 g, 22.3 mmol) in anhydrous methanol (100 mL) in a hydrogenation vessel, add the washed Raney® Nickel catalyst under a stream of nitrogen.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate as a crude oil, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Raney® Nickel | High activity for nitrile reduction. |

| Solvent | Anhydrous Methanol | Good solvent for the substrate and does not interfere with the reaction. |

| Hydrogen Pressure | 50 psi | Sufficient pressure for efficient reduction at room temperature. |

| Temperature | Room Temperature | Mild conditions that minimize side reactions. |

Step 2: Synthesis of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Protocol:

-

Reaction Setup: Dissolve the crude tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate (from Step 1, ~22.3 mmol) in 1,4-dioxane (50 mL).

-

Deprotection: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise at 0 °C.

-

Precipitation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. A white precipitate of the hydrochloride salt will form.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether (3 x 30 mL), and dry under vacuum to afford (3-Methylpyrrolidin-3-yl)methanamine hydrochloride as a white solid.

Application in Synthesis: A Building Block for Kinase Inhibitors

(3-Methylpyrrolidin-3-yl)methanamine hydrochloride is an excellent building block for the synthesis of kinase inhibitors, many of which feature a substituted pyrimidine core. The primary amine of the building block can act as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with a suitably activated chloropyrimidine.

Logical Flow of Kinase Inhibitor Synthesis

Caption: General scheme for the reaction of the building block with a dichloropyrimidine core.

Protocol: Synthesis of a Substituted Pyrimidine Intermediate

This protocol details the reaction of (3-Methylpyrrolidin-3-yl)methanamine with 2,4-dichloro-5-methoxypyrimidine, a common core in PI3K/mTOR inhibitors.[4][5]

Protocol:

-

Reaction Setup: To a solution of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride (1.0 g, 6.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add N,N-diisopropylethylamine (DIPEA, 3.4 mL, 19.8 mmol) and stir at room temperature for 15 minutes to generate the free amine in situ.

-

Addition of Pyrimidine: Add a solution of 2,4-dichloro-5-methoxypyrimidine (1.18 g, 6.6 mmol) in DMF (5 mL) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired substituted pyrimidine intermediate.

| Parameter | Condition | Rationale |

| Base | DIPEA | A non-nucleophilic base to neutralize the hydrochloride and facilitate the reaction. |

| Solvent | DMF | A polar aprotic solvent that is suitable for SNAr reactions. |

| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |

Conclusion: A Gateway to Novel Molecular Architectures

(3-Methylpyrrolidin-3-yl)methanamine hydrochloride is a valuable and versatile building block that provides a gateway to a wide range of complex molecular architectures. Its unique structural features make it an ideal starting material for the synthesis of novel compounds in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols detailed in this application note offer a reliable and efficient pathway for the synthesis of this building block and its subsequent application in the construction of key intermediates for drug discovery programs. By leveraging the reactivity of its primary amine and the conformational constraints of the pyrrolidine ring, researchers can confidently incorporate this scaffold to explore new chemical space and advance the development of innovative therapeutics.

References

-

Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617. [Link]

- (2013). (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

- (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

3-Methylpyrrolidine hydrochloride. PubChem. (n.d.). [Link]

- (2021). Preparation method of 1-methyl-3-pyrrolidinol.

-

O. I. Zavarzin, A. V. Karchava, & M. A. Yurovskaya. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4968. [Link]

-

(1-Methylpyrrolidin-3-yl)methanamine. PubChem. (n.d.). [Link]

-

[(3R)-1-benzylpyrrolidin-3-yl]methanamine. PubChem. (n.d.). [Link]

-

Drug Discovery Chemistry. (2025). [Link]

-

(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine. PubChem. (n.d.). [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. (2023). [Link]

-

Reagent Friday: Raney Nickel. Master Organic Chemistry. (2011). [Link]

-

Raney nickel reductions. Journal of Scientific & Industrial Research. (1950). [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

Sources

using (3-Methylpyrrolidin-3-yl)methanamine HCl in drug discovery

Application Note: Strategic Utilization of (3-Methylpyrrolidin-3-yl)methanamine HCl in Medicinal Chemistry

Introduction: The 3D Advantage

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds is a proven strategy to improve clinical success rates. This concept, known as "Escape from Flatland" (Lovering et al., 2009), emphasizes increasing the fraction of

(3-Methylpyrrolidin-3-yl)methanamine HCl represents a high-value "privileged structure" in this domain. It features a quaternary carbon at the 3-position, which provides two critical advantages:

-

Conformational Restriction: The gem-disubstitution (methyl and aminomethyl) locks the pyrrolidine ring into specific puckering conformations, reducing the entropic penalty upon binding to a protein target.

-

Vector Diversity: It offers two distinct nitrogen attachment points—an exocyclic primary amine and an endocyclic secondary amine—allowing for the construction of bitopic ligands or fragment growing in orthogonal vectors.

This guide provides validated protocols for handling, differentiating, and utilizing this building block in high-throughput synthesis.

Technical Specifications & Handling

Compound Profile:

-

IUPAC Name: 1-(3-methylpyrrolidin-3-yl)methanamine dihydrochloride

-

Core Scaffold: Pyrrolidine

-

Key Feature: C3-Quaternary Center

-

Salt Form: Typically supplied as

or

| Property | Value (Approx.) | Implication for Protocol |

| Molecular Weight | ~187.11 (as 2HCl) | Adjust stoichiometry carefully; salt weight is significant. |

| Hygroscopicity | High | Weigh quickly; store in desiccator. |

| pKa (Ring NH) | ~10.5 | Highly basic; requires strong base to depotonate. |

| pKa (Exocyclic | ~9.5 | Slightly less basic than ring NH, but more nucleophilic due to sterics. |

| Solubility | Water, DMSO, MeOH | Poor solubility in DCM/EtOAc until free-based. |

Handling Protocol: The HCl salt is acidic and hygroscopic. For reactions in organic solvents (DCM, DMF), in situ neutralization is preferred over isolating the free base, which can be volatile and unstable (prone to air oxidation or polymerization).

-

Standard Base: Use DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv) to fully neutralize the salt and scavenge protons during coupling.

Protocol 1: Regioselective Functionalization

The core challenge with this molecule is differentiating the primary exocyclic amine from the secondary endocyclic amine .

-

Steric Environment: The Ring NH is adjacent to the quaternary C3 center, making it sterically hindered. The exocyclic

is less hindered. -

Reactivity Rule: Under kinetic control (low temp, stoichiometric reagent), electrophiles (acid chlorides, isocyanates) will preferentially react with the exocyclic primary amine .

Workflow: Selective N-Acylation of the Primary Amine

Objective: Selectively cap the side chain amine while leaving the ring amine free for subsequent library generation.

Materials:

-

(3-Methylpyrrolidin-3-yl)methanamine 2HCl (1.0 equiv)

-

Acid Chloride (

) or Anhydride (1.0 equiv) -

Triethylamine (

) (3.5 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Suspension: Suspend the diamine salt (1 mmol) in anhydrous DCM (

) at -

Neutralization: Add

(3.5 mmol) dropwise. The suspension should clarify as the free base forms. -

Controlled Addition: Dissolve the electrophile (1.0 mmol, strictly stoichiometric) in DCM (

). Add this solution dropwise over 30 minutes at-

Note: Rapid addition leads to bis-acylation.

-

-

Reaction: Stir at

for 1 hour. Monitor by LCMS.-

Target Mass:

. -

By-product: Bis-acylated species (minimize by keeping temp low).

-

-

Workup: Dilute with DCM, wash with saturated

. Dry organic layer over -

Purification: If bis-acylation is

, use crude in next step. Otherwise, purify via flash chromatography (MeOH/DCM gradient).

Protocol 2: Orthogonal Protection Strategy

For library synthesis where the ring nitrogen must be derivatized first, you must protect the side chain.

Strategy: Use a Boc-ON or Boc-OSu reagent. Due to the steric bulk of the quaternary center, the secondary ring amine reacts much slower than the primary amine.

Diagram: Orthogonal Differentiation Logic

Caption: Kinetic and steric differentiation pathways for 3,3-disubstituted pyrrolidine diamines.

Application: Parallel Library Synthesis (Reductive Amination)

This protocol is ideal for generating a library of N-alkylated derivatives at the secondary amine position (assuming the primary amine is already capped/protected).

Reagents:

-

Scaffold: N-Boc-protected (sidechain) derivative (from Protocol 2).

-

Aldehydes: Diverse set (Aryl/Alkyl).

-

Reductant:

(Sodium triacetoxyborohydride). -

Solvent: DCE (1,2-Dichloroethane).

Protocol:

-

Preparation: Dissolve the scaffold (

) in DCE ( -

Imine Formation: Add Aldehyde (

, 1.2 equiv). If the scaffold is a salt, add -

Reduction: Add

(-

Tip: For unreactive ketones, add acetic acid (

) to catalyze iminium formation.

-

-

Incubation: Shake/Stir at RT for 16 hours.

-

Quench: Add

-

Deprotection (Optional): If the side chain was Boc-protected, treat the organic extract (after drying) with

in Dioxane to reveal the primary amine.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist’s Toolbox: Comparing Seven C(sp3)-Rich Scaffolds. ACS Medicinal Chemistry Letters, 5(9), 1007–1012. Link

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual 3D Scaffolds. Chemical Reviews, 114(16), 8257–8322. (Context on quaternary center synthesis). Link

experimental protocol for using (3-Methylpyrrolidin-3-yl)methanamine

Topic: Experimental Protocol for Using (3-Methylpyrrolidin-3-yl)methanamine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Drug Discovery Scientists

Protocol for (3-Methylpyrrolidin-3-yl)methanamine in Library Synthesis

Introduction: Escaping Flatland

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (

(3-Methylpyrrolidin-3-yl)methanamine (CAS: 135324-90-2 / HCl salt form) represents a "privileged scaffold" in this context. It introduces a quaternary carbon center at the 3-position of the pyrrolidine ring, disrupting planarity while providing two distinct amine handles for orthogonal functionalization.

Key Chemical Attributes:

-

Quaternary Center: The C3-methyl group forces the pyrrolidine ring into a specific conformation (envelope puckering), providing rigid vector alignment for substituents.

-

Neopentyl Primary Amine: The exocyclic amine (

) is in a neopentyl position (adjacent to a quaternary carbon). This increases steric bulk, slightly attenuating nucleophilicity compared to linear alkyl amines, but significantly improving metabolic stability against oxidative deamination. -

Secondary Ring Amine: The pyrrolidine nitrogen offers a complementary vector for scaffold attachment (e.g.,

or Buchwald coupling).

Chemical Properties & Handling[3]

| Property | Specification |

| IUPAC Name | (3-methylpyrrolidin-3-yl)methanamine |

| Molecular Formula | |

| Mol.[1][3][4][5] Weight | 114.19 g/mol (Free Base) |

| Physical State | Viscous oil (Free Base) / White solid (2HCl Salt) |

| Basicity (Est.) | Primary |

| Storage | Hygroscopic (Salt). Store at +4°C under inert atmosphere. |

| Hazards | Corrosive, Irritant. Handle in a fume hood. |

Handling the Dihydrochloride Salt:

This building block is most commonly supplied as the dihydrochloride salt (

-

Critical Step: For reactions requiring the free base (e.g., reductive amination), generate it in situ or freshly prepare it to avoid carbonate formation from atmospheric

.

Core Application 1: Orthogonal Differentiation Strategy

The central challenge with this diamine is differentiating the secondary ring amine from the primary exocyclic amine. While the primary amine is sterically hindered (neopentyl), the secondary amine is also hindered by the adjacent methyl group.

The "Boc-First" Strategy (Recommended): For maximum control, it is standard to purchase or prepare the 1-Boc protected derivative (tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate). This leaves the primary amine free for library synthesis.

Workflow Diagram: Scaffold Functionalization

Caption: Logical workflow for orthogonal differentiation of the diamine scaffold. Path A is the preferred entry point for library synthesis.

Experimental Protocols

Protocol A: Free-Basing and In-Situ Usage

Use this when the specific protected building block is unavailable.

-

Dissolution: Suspend 1.0 eq of (3-methylpyrrolidin-3-yl)methanamine

in Methanol ( -

Neutralization: Add 3.0 eq of MP-Carbonate resin (solid supported base) or 2.2 eq of Sodium Methoxide (

) solution.-

Why: Solid supported reagents allow simple filtration to remove salts.

generates

-

-

Isolation: Stir for 1 hour. Filter. Concentrate the filtrate immediately to avoid

absorption. Re-dissolve in dry DCM or DMF for the next step.

Protocol B: Amide Coupling on Primary Amine (Neopentyl Position)

Challenge: The neopentyl position makes the primary amine nucleophile sluggish compared to standard alkyl amines. Standard coupling conditions (EDC/HOBt) may result in low yields.

Solution: Use high-activity coupling agents (HATU or

Reagents:

-

Scaffold: 1-Boc-3-(aminomethyl)-3-methylpyrrolidine (1.0 eq)

-

Carboxylic Acid:

(1.1 eq) -

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Activation: Dissolve

and DIPEA in DMF. Add HATU. Stir for 5 minutes at Room Temperature (RT) to form the active ester.-

Visual Check: Solution often turns yellow.

-

-

Addition: Add the scaffold (amine) in one portion.

-

Reaction: Stir at RT for 4–16 hours.

-

Optimization: If conversion is

after 4h (monitored by LCMS), heat to

-

-

Workup: Dilute with EtOAc, wash with saturated

(x2), water, and brine. Dry over -

QC: Verify by LCMS. Expect

corresponding to Product + Boc mass.

Protocol C:

Reaction on Pyrrolidine Nitrogen (Post-Deprotection)

After building the amide library on the primary amine, the ring nitrogen is deprotected and coupled to a heteroaryl chloride (common in kinase inhibitor synthesis).

Reagents:

-

Substrate: Deprotected Pyrrolidine intermediate (TFA salt)

-

Electrophile: 4-chloropyrimidine or similar heteroaryl halide (1.0 eq)

-

Base:

(3.0 eq) or DIPEA (excess) -

Solvent: DMSO or NMP

Procedure:

-

Setup: In a microwave vial, combine the pyrrolidine salt, electrophile, and base in DMSO (

). -

Thermal Cycle: Heat to

for 1 hour (or-

Mechanistic Note: The 3-methyl group creates a "pucker" in the ring that can sterically interfere with the

transition state if the electrophile is very bulky (e.g., ortho-substituted pyridines). Higher temperatures are often required compared to unsubstituted pyrrolidine.

-

-

Workup: Aqueous extraction is difficult due to DMSO. Direct purification by Reverse Phase Preparative HPLC is recommended.

Quality Control & Troubleshooting

LCMS Identification:

-

These compounds often fly poorly in standard acidic mobile phases if the amine is too hindered or greasy.

-

Tip: Use a high pH buffer (

, pH 10) for LCMS if the signal is weak in Formic Acid.

NMR Diagnostics (

-

The Methyl Singlet: Look for a sharp singlet around

(3H). This is the diagnostic handle. -

Diastereotopy: The

protons of the methanamine side chain will appear as a diastereotopic pair (AB system) if the ring nitrogen is substituted with a chiral group or if the rotation is restricted, though usually, they appear as a singlet or tight doublet in achiral solvents.

| Observation | Probable Cause | Remediation |

| Low Yield (Amide Coupling) | Steric hindrance of neopentyl amine. | Switch from HATU to acid chloride activation or use microwave heating ( |

| Regioisomer Mix | Incomplete protection of starting material. | Ensure starting material is |

| Precipitate in Rxn | DIPEA salt formation in non-polar solvent. | Switch solvent to DMF or DMAc to maintain solubility of the salt intermediate. |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

-

Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist's Toolbox: Comparing Seven C(sp3)-Rich Scaffolds. ACS Medicinal Chemistry Letters, 5(9), 1007-1011.

-

PubChem Compound Summary. (2024). (3-methylpyrrolidin-3-yl)methanamine dihydrochloride.[3] National Library of Medicine.

-

Enamine Building Blocks. (2024). 3-Amino-substituted pyrrolidines in drug design. Enamine Technical Notes.

Note: This protocol assumes standard laboratory safety practices. Always consult the SDS for (3-Methylpyrrolidin-3-yl)methanamine before handling.

Sources

- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - (3-methylpyrrolidin-3-yl)methanamine dihydrochloride (C6H14N2) [pubchemlite.lcsb.uni.lu]

- 4. (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine | C9H20N2 | CID 22895093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.uran.ua [journals.uran.ua]

- 6. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Safe Handling of (3-Methylpyrrolidin-3-yl)methanamine HCl

Abstract: This document provides detailed application notes and protocols for the safe handling of (3-Methylpyrrolidin-3-yl)methanamine hydrochloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety data from structurally analogous compounds to establish best practices for its use in research and development settings. The protocols outlined herein are designed to mitigate risks and ensure the safety of laboratory personnel.

Introduction: Understanding the Compound

(3-Methylpyrrolidin-3-yl)methanamine HCl is a substituted pyrrolidine derivative. Its structure, featuring a primary amine and a tertiary amine within a heterocyclic scaffold, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The hydrochloride salt form generally improves the compound's stability and solubility in aqueous media.

The causality behind the rigorous handling procedures detailed in this guide stems from the predictable reactivity and toxicology of its constituent functional groups. The primary amine can be corrosive and an irritant, while the pyrrolidine ring is a common motif in bioactive molecules. The hydrochloride salt implies that the compound is likely a crystalline solid at room temperature but will exhibit acidic and potentially corrosive properties in solution.

Inferred Hazard Assessment

A comprehensive hazard profile for (3-Methylpyrrolidin-3-yl)methanamine HCl has been inferred from safety data for structurally related compounds, including 3-methylpyrrolidine hydrochloride, 3-methyl-3-phenylpyrrolidine, and various aminomethylated heterocyclic compounds.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [1][2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2] |

Justification for Hazard Inference:

-

Corrosivity and Irritation: The presence of a primary amine in the aminomethyl group is a strong indicator of corrosive and irritant properties, a characteristic observed in similar aminomethylated heterocycles. The hydrochloride salt, while stabilizing the compound, can contribute to skin and eye irritation.

-

Oral Toxicity: Many amine hydrochlorides are classified as harmful if swallowed. This is a prudent assumption for this compound.

-

Respiratory Irritation: As a fine, crystalline solid, the dust of (3-Methylpyrrolidin-3-yl)methanamine HCl can be readily inhaled, leading to irritation of the respiratory tract.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is critical for ensuring a self-validating system of safety.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield is crucial when handling larger quantities or when there is a significant risk of splashing. |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Protects against skin contact. Double-gloving is recommended when handling the solid or concentrated solutions. |

| Body Protection | A lab coat that fastens in the front | Prevents contamination of personal clothing. |

| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary means of respiratory protection. For situations where a fume hood is not feasible, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Experimental Workflow and Handling Protocols

The following diagrams and protocols outline the safe workflow for handling (3-Methylpyrrolidin-3-yl)methanamine HCl in a laboratory setting.

General Handling Workflow

Caption: Workflow for responding to a spill of (3-Methylpyrrolidin-3-yl)methanamine HCl.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. The compound should be treated as hazardous waste.

References

-

PubChem. (n.d.). 3-Methyl-3-phenylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of N-Methylpyrrolidine

Critical Disambiguation & Scope

STOP AND VERIFY: This protocol details the synthesis of N-methylpyrrolidine (CAS: 120-94-5), a tertiary cyclic amine (bp ~81°C).

-

It does NOT cover the synthesis of N-methyl-2-pyrrolidone (NMP), the high-boiling polar solvent (bp 202°C).

-

Target Molecule:

(Tertiary Amine). -

Primary Application: Building block for pharmaceuticals (e.g., quaternary ammonium salts), catalyst for organic synthesis.

Executive Summary & Decision Matrix

N-methylpyrrolidine is synthesized primarily via the methylation of pyrrolidine. The choice of method depends on scale, available equipment, and tolerance for gaseous byproducts.

Method Selection Guide

The following decision matrix outlines the optimal synthetic route based on laboratory constraints.

Figure 1: Decision matrix for selecting the synthesis pathway. Method A is preferred for medicinal chemistry; Method B is preferred for scale-up.

Method A: Reductive Amination (The "Gold Standard")

Mechanism: Direct reductive alkylation using Sodium Triacetoxyborohydride (STAB). Why this method? STAB is milder than NaBH₄ and does not reduce aldehydes/ketones as rapidly as it reduces the intermediate iminium ion. This prevents the side reaction of reducing formaldehyde to methanol.

Reaction Scheme

Protocol Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Amine : 1.1-1.5 eq HCHO : 1.4 eq STAB | Slight excess of aldehyde ensures full conversion of amine. |

| Solvent | 1,2-Dichloroethane (DCE) or DCM | Aprotic solvents prevent solvolysis of the hydride reagent. |

| Temperature | 20–25°C | Reaction is fast; heating causes decomposition of STAB. |

| Time | 1–4 Hours | Kinetic control; monitor by TLC/LCMS. |

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask, dissolve Pyrrolidine (10 mmol, 0.71 g) in DCE (30 mL).

-

Aldehyde Addition: Add Formaldehyde (37% aq.[1] solution, 15 mmol, 1.22 g) in one portion.

-

Observation: The solution may become slightly cloudy due to emulsion or iminium formation. Stir for 10–15 minutes.

-

-

Reduction (Critical Step): Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g) in 3–4 portions over 10 minutes.

-

Safety Note: Mild exotherm and slight gas evolution (

) may occur. Do not seal the vessel completely; use a bubbler or needle vent.

-

-

Reaction: Stir vigorously at room temperature under nitrogen atmosphere.

-

Quench: After 2 hours, quench by adding saturated aqueous

(30 mL). Stir for 15 minutes until gas evolution ceases. -

Workup (Self-Validating Purification):

-

Separate phases. Extract aqueous layer with DCM (2 x 20 mL).

-

Acid/Base Swing (Optional for high purity): Extract combined organics with 1N HCl. Wash the acidic aqueous layer with ether (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH pellets. Extract back into DCM.

-

Dry over

, filter, and concentrate carefully (Product is volatile: bp 81°C).

-

Method B: Eschweiler-Clarke Methylation

Mechanism: Formaldehyde methylates the amine to an imine; Formic acid acts as the hydride source, reducing the imine and releasing

Reaction Pathway Visualization

Figure 2: Mechanistic pathway of the Eschweiler-Clarke reaction showing the critical decarboxylation step.

Protocol Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Amine : 2.2 eq HCHO : 2.5 eq HCOOH | Excess formic acid is required as both solvent and reductant.[4] |

| Temperature | 90–100°C (Reflux) | High temp required for decarboxylation ( |

| Safety | Vigorous Gas Evolution |

Step-by-Step Procedure

-

Cooling: Place Formic Acid (25 mmol, 98%) in a round-bottom flask and cool to 0°C (ice bath).

-

Amine Addition: Add Pyrrolidine (10 mmol) dropwise.

-

Note: This is an exothermic acid-base reaction. Fuming may occur.

-

-

Aldehyde Addition: Add Formaldehyde (37% aq., 22 mmol).

-

Reflux: Attach a reflux condenser. Heat the mixture to 100°C (oil bath).

-

Checkpoint: Visible bubbling (

) indicates the reaction is proceeding. Continue heating for 8–12 hours.

-

-

Workup:

-

Cool to room temperature.

-

Add 4M HCl (5 mL) and evaporate volatiles (removes excess HCHO/HCOOH).

-

Redissolve residue in water. Basify with solid KOH/NaOH to pH 12 (oil will separate).

-

Extract with Diethyl Ether (due to low boiling point of product).

-

Distill carefully to isolate.

-

Characterization & Quality Control

Since N-methylpyrrolidine is volatile and hygroscopic, handling requires care.

| Test | Expected Result | Notes |

| Boiling Point | 80–81°C | Distinct from Pyrrolidine (87°C) and NMP (202°C). |

| 1H NMR (CDCl3) | Singlet (3H) at ~2.3-2.4 ppm | Represents the |

| TLC (MeOH/DCM) | Higher Rf than Pyrrolidine | Visualize with Iodine or Dragendorff stain. |

| Appearance | Colorless liquid | Yellowing indicates oxidation or impurities. |

Troubleshooting Guide

Issue: Low Yield (Method A)

-

Root Cause:[3][5][6][7] Incomplete imine formation before reduction?

-

Fix: Although STAB allows "one-pot" addition, stirring the amine and aldehyde for 20 mins before adding STAB can improve yields for sterically hindered amines.

Issue: Product Loss during Concentration

-

Root Cause:[3][5][6][7] N-methylpyrrolidine is volatile (bp 81°C).

-

Fix: Do not use high vacuum (< 50 mbar) at room temperature. Use a fractionating column if distilling, or isolate as the HCl salt (solid) for storage.

Issue: Emulsion during Extraction

-

Fix: Saturate the aqueous layer with NaCl (brine) or solid NaCl before extraction.

References

-

Reductive Amination Protocol (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Eschweiler-Clarke Methylation (Original): Eschweiler, W. (1905).[2][3][4] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.[3][4] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[4]

-

Mechanism of Formic Acid Reduction: Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids.[1][2][3] Journal of the American Chemical Society, 55(11), 4571–4587.

-

Physical Properties (N-Methylpyrrolidine): PubChem Compound Summary for CID 8008, 1-Methylpyrrolidine.

Sources

- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. ijcea.org [ijcea.org]

- 7. US4837338A - Removal of impurities from n-methyl-pyrrolidone using highly pure water washed activated alumina - Google Patents [patents.google.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. scribd.com [scribd.com]

Introduction: The Pyrrolidine Scaffold - A Versatile Tool in Agrochemical Innovation

An Application Guide to Pyrrolidine Derivatives in Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal and biological chemistry.[1][2][3] Its prevalence in natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a privileged structural motif.[3][4][5] In the realm of agrochemicals, the unique physicochemical properties of the pyrrolidine scaffold—including its contribution to molecular stereochemistry, three-dimensional spatial arrangement, and basicity—offer a powerful platform for designing novel and effective active ingredients.[5] This guide provides an in-depth exploration of the application of pyrrolidine derivatives in modern agrochemicals, focusing on their role in creating next-generation fungicides, herbicides, and insecticides. We will delve into the causality behind experimental design, present detailed protocols, and examine the structure-activity relationships that drive innovation.

Part 1: Pyrrolidine Derivatives as Fungicides

The development of fungicides with novel modes of action is critical for managing fungal resistance. Pyrrolidine derivatives have emerged as a promising scaffold for creating potent antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH).

Mechanism of Action: Targeting Fungal Respiration

Succinate dehydrogenase (SDH) is a vital enzyme complex (Complex II) in the mitochondrial electron transport chain, playing a dual role in the tricarboxylic acid (TCA) cycle and cellular respiration.[6] Inhibition of SDH disrupts the fungus's energy production, leading to cell death. Due to its critical function, SDH has become a primary target for the development of modern fungicides.[6] Novel amide derivatives incorporating a pyrrolidine moiety have been specifically designed to act as potent SDH inhibitors.[6]

Structure-Activity Relationship (SAR) and Performance Data

Recent research has demonstrated the successful application of SAR principles to optimize the antifungal activity of pyrrolidine-based SDH inhibitors. By systematically modifying substituents on the pyrrolidine ring and associated amide functionalities, researchers have developed compounds with significantly enhanced efficacy.

| Compound ID | Target Pathogen | EC50 (mg/L) | Comparison (Fluopyram EC50) |

| G6 | Botrytis cinerea | 25.7 | 106.7 mg/L |

| G9 | Botrytis cinerea | 17.7 | 106.7 mg/L |

| G12 | Botrytis cinerea | 29.5 | 106.7 mg/L |

| G17 | Botrytis cinerea | 24.3 | 106.7 mg/L |

| Data synthesized from studies on novel amide derivatives containing a pyrrolidine moiety.[6] |

The data clearly indicates that specific pyrrolidine derivatives (e.g., G9) can exhibit antifungal activity that is several times more potent than existing commercial fungicides like fluopyram against key plant pathogens.[6] This highlights the immense potential of the pyrrolidine scaffold in developing superior fungicidal solutions.

Protocol 1: Synthesis of a Pyrrolidine-Based Amide Fungicide

This protocol outlines a generalized, multi-component reaction (MCR) approach for synthesizing a library of pyrrolidine derivatives for antifungal screening. MCRs are highly efficient, reducing waste and allowing for rapid generation of molecular diversity.[7]

Objective: To synthesize a substituted N-aryl-pyrrolidine-carboxamide derivative.

Materials:

-

Appropriate isatin derivative (1.0 equiv)

-

Sarcosine (1.2 equiv)

-

N-aryl maleimide (dipolarophile) (1.0 equiv)

-

Methanol (or ethanol) as solvent (0.2 M)

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Flash column chromatography system with silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the isatin derivative (1.0 equiv), sarcosine (1.2 equiv), and the N-aryl maleimide (1.0 equiv).

-

Solvent Addition: Add a sufficient volume of methanol to achieve a 0.2 M concentration.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-78°C).

-

Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them via TLC to observe the consumption of the starting materials.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude residue using flash column chromatography on silica gel to isolate the desired spiropyrrolidine product.[7]

Causality: This 1,3-dipolar cycloaddition reaction is a classic method for constructing the pyrrolidine ring.[5] It proceeds via the in-situ generation of an azomethine ylide from the isatin and sarcosine, which then reacts with the dipolarophile (maleimide) to form the heterocyclic ring in a highly stereoselective manner.[5]

Part 2: Pyrrolidine Derivatives as Herbicides

The fight against herbicide-resistant weeds is a major challenge in global agriculture. The discovery of novel herbicidal modes of action is a rare but crucial event. Pyrrolidine derivatives are at the forefront of this innovation.

A Novel Mechanism of Action: Disrupting Pyrimidine Biosynthesis

A groundbreaking discovery has identified a new class of pyrrolidinone-based herbicides, exemplified by tetflupyrolimet, that functions through a novel mode of action: the inhibition of dihydroorotate dehydrogenase (DHODH).[8] DHODH is a critical enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for DNA, RNA, and glycoprotein synthesis in plants.[8] By blocking this enzyme, the herbicide starves the weed of essential building blocks, leading to growth cessation and death. This represents the first new herbicidal mode of action to be commercialized in over three decades.[8]

Caption: Inhibition of the pyrimidine pathway by a pyrrolidinone herbicide.

Protocol 2: Whole-Plant Bioassay for Herbicidal Activity

This protocol describes a fundamental bioassay to evaluate the post-emergence efficacy of a candidate pyrrolidine-based herbicide on a target weed species.[9]

Objective: To determine the dose-response relationship and phytotoxicity of a test compound.

Materials:

-

Target weed seedlings (e.g., Arabidopsis thaliana or a relevant agricultural weed) grown in pots to the 2-4 leaf stage.

-

Test pyrrolidine derivative, dissolved in an appropriate solvent (e.g., acetone) with a surfactant.

-

A series of dilutions of the test compound to create a dose range.

-

Control solution (solvent + surfactant only).

-

Laboratory spray chamber calibrated to deliver a consistent volume.

-

Growth chamber with controlled light, temperature, and humidity.

Procedure:

-

Plant Preparation: Grow a uniform batch of weed seedlings under controlled conditions. Select healthy, similarly sized plants for the assay.

-

Dose Preparation: Prepare a stock solution of the test herbicide. Perform serial dilutions to create at least 5-7 different concentrations.

-

Application: Place the pots in the spray chamber. Apply the different herbicide concentrations and the control solution to separate groups of plants, ensuring even coverage.[9]

-

Incubation: Transfer the treated plants to a growth chamber and maintain them under optimal growing conditions.

-

Data Collection: Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Efficacy Assessment: Evaluate herbicidal effects using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death) or by measuring biomass (fresh or dry weight) compared to the control group.

-

Analysis: Plot the response (e.g., percent injury or growth reduction) against the logarithm of the herbicide dose to determine the effective dose for 50% inhibition (ED50).

Causality: This whole-organism bioassay is essential for confirming that the in vitro activity of a compound translates into practical herbicidal efficacy.[9] It accounts for critical factors like absorption, translocation, and metabolism within the plant, providing a realistic assessment of a potential agrochemical's performance.

Part 3: Pyrrolidine Derivatives in Insecticide Design

While direct examples of widely commercialized pyrrolidine-based insecticides are less common than fungicides or herbicides, the scaffold is a key area of research. The principles of rational drug design, particularly Structure-Activity Relationship (SAR) studies, are directly applicable to the discovery of novel insecticides.

Design Principles: A Case Study in SAR

Research into inhibiting the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]—an enzyme responsible for antibiotic resistance in bacteria—provides a powerful analogue for insecticide design.[10] This work identified a substituted pyrrolidine pentamine scaffold as a potent inhibitor and meticulously mapped its SAR.

Key SAR Insights:

-

Essential Moieties: The S-phenyl group at the R1 position was found to be essential for inhibitory activity. Single substitutions at this position led to a complete loss of function, demonstrating the critical nature of this specific interaction with the target enzyme.[10]

-

Positional Sensitivity: Modifications at other positions (R3, R4, R5) had varied effects, indicating that these sites could be fine-tuned to optimize properties like potency, solubility, or selectivity without compromising the core binding interaction.[10]

-

Predictive Modeling: A significant correlation was found between molecular docking scores (ΔG) and the experimentally determined inhibitory activity, validating the use of computational models to predict the efficacy of new derivatives and guide synthetic efforts.[10]